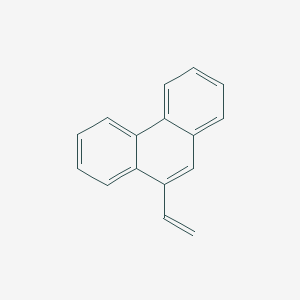

9-Vinylphenanthrene

Description

BenchChem offers high-quality 9-Vinylphenanthrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Vinylphenanthrene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-ethenylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12/c1-2-12-11-13-7-3-4-9-15(13)16-10-6-5-8-14(12)16/h2-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPLMACSFXCPHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361427 | |

| Record name | 9-VINYLPHENANTHRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14134-06-6 | |

| Record name | 9-VINYLPHENANTHRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 9-Vinylphenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 9-Vinylphenanthrene, a valuable building block in the development of advanced organic materials and potential pharmaceutical agents.[1] Its unique photophysical and electronic properties make it a compound of significant interest in materials science and medicinal chemistry.

Synthesis of 9-Vinylphenanthrene

The most common and effective method for the synthesis of 9-Vinylphenanthrene is the Wittig reaction. This versatile olefination method involves the reaction of an aldehyde, in this case, 9-phenanthrenecarboxaldehyde, with a phosphorus ylide. Alternative methods such as the Heck or Suzuki coupling reactions could also be envisioned for its synthesis, offering different pathways to this versatile molecule.[2][3][4][5][6][7][8][9]

Synthetic Pathway: The Wittig Reaction

The Wittig reaction provides a reliable route to 9-Vinylphenanthrene from the readily available 9-phenanthrenecarboxaldehyde. The overall transformation is depicted in the following diagram:

Caption: Synthetic pathway for 9-Vinylphenanthrene.

Experimental Protocol: Wittig Reaction

The following protocol is a representative procedure for the synthesis of 9-Vinylphenanthrene based on established Wittig methodologies.[10][11][12][13][14]

Materials:

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-Butyllithium (n-BuLi) in THF or Sodium Hydride (NaH) in DMSO)

-

9-Phenanthrenecarboxaldehyde

-

Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)

-

Anhydrous Diethyl Ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a solution of a strong base (e.g., n-BuLi) dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color will typically change to deep yellow or orange, indicating the formation of the ylide.

-

Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve 9-phenanthrenecarboxaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Synthesis of the Precursor: 9-Phenanthrenecarboxaldehyde

9-Phenanthrenecarboxaldehyde can be synthesized from phenanthrene through various methods, including the Vilsmeier-Haack reaction or by formylation of a phenanthrene organometallic derivative. A common laboratory-scale synthesis involves the reaction of 9-bromophenanthrene with magnesium to form the Grignard reagent, followed by reaction with a formylating agent like ethyl formate.[15]

Characterization of 9-Vinylphenanthrene

Thorough characterization is essential to confirm the identity and purity of the synthesized 9-Vinylphenanthrene. The following workflow outlines the key analytical techniques employed.

Caption: Characterization workflow for 9-Vinylphenanthrene.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 9-Vinylphenanthrene

| Property | Value |

| Molecular Formula | C₁₆H₁₂ |

| Molecular Weight | 204.27 g/mol [1] |

| Melting Point | 38-40 °C[1] |

| Appearance | White to off-white solid |

Table 2: Spectroscopic Data for 9-Vinylphenanthrene (Predicted/Reference)

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | Aromatic protons (δ 7.5-8.8 ppm), Vinylic protons (δ 5.5-7.5 ppm) |

| ¹³C NMR | Aromatic carbons (δ 120-140 ppm), Vinylic carbons (δ 110-140 ppm) |

| IR (KBr) | C-H stretching (aromatic, ~3050 cm⁻¹), C=C stretching (aromatic, ~1600, 1500 cm⁻¹), C=C stretching (vinyl, ~1630 cm⁻¹), C-H bending (out-of-plane, ~900-700 cm⁻¹) |

| Mass Spec (EI) | M⁺ peak at m/z = 204 |

Table 3: Reference Spectroscopic Data for 9-Vinylanthracene [16][17][18][19][20]

| Technique | Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃) | δ 8.41 (s, 1H), 8.26 (d, J=8.5 Hz, 2H), 8.01 (d, J=8.5 Hz, 2H), 7.55-7.45 (m, 4H), 7.33 (dd, J=17.5, 1.5 Hz, 1H), 6.00 (dd, J=11.0, 1.5 Hz, 1H), 5.51 (dd, J=17.5, 11.0 Hz, 1H) |

| ¹³C NMR (CDCl₃) | δ 137.5, 131.5, 131.3, 130.0, 128.7, 128.4, 126.8, 125.9, 125.3, 125.1, 124.9, 117.2 |

| IR (KBr) | 3050, 1630, 1520, 1450, 990, 880, 790, 730 cm⁻¹ |

| Mass Spec (EI) | m/z 204 (M⁺), 203, 202, 178, 176, 152 |

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 9-Vinylphenanthrene. The Wittig reaction stands out as a primary synthetic route, and a general protocol has been outlined. While complete, experimentally verified spectroscopic data for 9-Vinylphenanthrene remains to be broadly published, the provided information and reference data for a similar compound offer a solid foundation for researchers. The methodologies and data presented herein are intended to support further research and development in the fields of materials science and drug discovery.

References

- 1. 9-Vinylphenanthrene [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Phenanthrene synthesis [quimicaorganica.org]

- 4. Heck Reaction [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. www1.udel.edu [www1.udel.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. studylib.net [studylib.net]

- 14. Wittig Reaction – Synthesis of trans-9-(2-phenylethenyl) | Lab - Edubirdie [edubirdie.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. 9-Vinylanthracene | C16H12 | CID 17125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 9-VINYLANTHRACENE(2444-68-0) 13C NMR spectrum [chemicalbook.com]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. dev.spectrabase.com [dev.spectrabase.com]

- 20. dev.spectrabase.com [dev.spectrabase.com]

A Technical Guide to the Photophysical Properties of 9-Vinylphenanthrene Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core photophysical properties of the 9-Vinylphenanthrene monomer. Due to the limited availability of specific experimental data for 9-Vinylphenanthrene in the current literature, this document leverages data from the closely related and structurally similar compound, 9-vinylanthracene, alongside general principles of phenanthrene derivatives' photophysics. The guide details the fundamental processes of light absorption and emission, fluorescence quantum yield, and fluorescence lifetime. Detailed experimental protocols for the characterization of these properties are provided to facilitate further research and application in fields such as organic electronics, fluorescent probe development, and drug delivery systems.

Introduction

9-Vinylphenanthrene is a fluorescent aromatic hydrocarbon containing a phenanthrene core functionalized with a vinyl group. This vinyl moiety allows for its use as a monomer in polymerization reactions, leading to the synthesis of polymers with interesting optical and electronic properties. The inherent fluorescence of the phenanthrene core makes it a valuable building block for the development of luminescent materials, fluorescent sensors, and as a photoactive component in various applications. Understanding the fundamental photophysical properties of the monomer is crucial for the rational design and optimization of these materials and systems.

Core Photophysical Properties

The interaction of 9-Vinylphenanthrene with light is governed by a series of photophysical processes, including absorption of photons, subsequent relaxation to the ground state via radiative (fluorescence) and non-radiative pathways.

Absorption and Emission Spectra

The absorption of ultraviolet (UV) light by 9-Vinylphenanthrene excites the molecule from its electronic ground state (S₀) to a higher electronic singlet state (Sₙ). The molecule then rapidly relaxes non-radiatively to the lowest vibrational level of the first excited singlet state (S₁). From the S₁ state, it can return to the ground state by emitting a photon, a process known as fluorescence.

Due to a lack of specific data for 9-Vinylphenanthrene, the following table summarizes the absorption and emission maxima for the analogous compound, 9-vinylanthracene, in cyclohexane.

Table 1: Absorption and Emission Data for 9-Vinylanthracene in Cyclohexane

| Property | Wavelength (nm) |

| Excitation Maximum (λ_ex) | 368[1] |

| Emission Maximum (λ_em) | 427[1] |

Note: This data is for 9-vinylanthracene and serves as an estimate for 9-Vinylphenanthrene.

Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

A fluorescence quantum yield of 0.91 ± 0.03 has been reported for 9-vinylanthracene in methanol, indicating it is a highly efficient fluorescer.[2]

Table 2: Fluorescence Quantum Yield of 9-Vinylanthracene

| Compound | Solvent | Quantum Yield (Φ_F) |

| 9-Vinylanthracene | Methanol | 0.91 ± 0.03[2] |

Note: This data is for 9-vinylanthracene and serves as an estimate for 9-Vinylphenanthrene.

Fluorescence Lifetime (τ_F)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be influenced by its environment.

Experimental Protocols

Accurate determination of photophysical properties requires precise experimental methodologies. The following sections detail the protocols for key measurements.

UV-Vis Absorption Spectroscopy

This technique is used to measure the absorption of light by the sample as a function of wavelength.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 9-Vinylphenanthrene in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max) in a 1 cm path length cuvette.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Sample Measurement: Fill an identical quartz cuvette with the sample solution.

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-450 nm). The wavelength of maximum absorbance (λ_max) and the corresponding molar absorption coefficient (ε) can be determined from the spectrum using the Beer-Lambert law.

Steady-State Fluorescence Spectroscopy

This technique measures the fluorescence emission spectrum of a sample.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Data Acquisition:

-

Set the excitation wavelength (typically at the λ_max determined from the UV-Vis spectrum).

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to collect the fluorescence spectrum.

-

The wavelength at which the fluorescence intensity is highest is the emission maximum (λ_em).

-

Fluorescence Quantum Yield Determination (Relative Method)

The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a fluorescence standard with absorption and emission properties similar to the sample. For a blue-emitting compound like a phenanthrene derivative, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or anthracene in ethanol (Φ_F = 0.27) are common standards.

-

Sample and Standard Preparation: Prepare solutions of the sample and the standard with identical absorbance (typically ~0.1) at the same excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

-

Calculation: The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ_F,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.[4][5]

Methodology:

-

Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a mode-locked laser), a sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of the sample, similar to that for fluorescence measurements.

-

Data Acquisition:

-

The sample is excited by the pulsed laser.

-

The arrival times of the emitted single photons are measured relative to the excitation pulses.

-

A histogram of the arrival times is built up over many excitation cycles, which represents the fluorescence decay curve.

-

-

Data Analysis: The fluorescence lifetime (τ_F) is determined by fitting the decay curve to an exponential function. For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I₀ * exp(-t / τ_F)

where I₀ is the intensity at time t=0.

Visualization of Photophysical Processes and Experimental Workflows

Jablonski Diagram

The Jablonski diagram illustrates the electronic and vibrational transitions that occur during absorption and fluorescence.

Caption: Jablonski diagram illustrating the key photophysical processes.

Experimental Workflow for TCSPC

The following diagram outlines the typical workflow for measuring fluorescence lifetime using the Time-Correlated Single Photon Counting (TCSPC) technique.

Caption: Experimental workflow for fluorescence lifetime measurement using TCSPC.

Conclusion

While specific photophysical data for 9-Vinylphenanthrene monomer remains to be fully characterized in the literature, this guide provides a foundational understanding of its expected properties based on analogous compounds and general principles of aromatic hydrocarbons. The detailed experimental protocols offer a clear roadmap for researchers to determine the precise photophysical parameters of this and similar molecules. Such characterization is essential for the advancement of materials and technologies that rely on the unique luminescent properties of functionalized phenanthrene derivatives. Further investigation into the solvent effects and excited-state dynamics of 9-Vinylphenanthrene will undoubtedly open new avenues for its application in diverse scientific and technological fields.

References

Spectroscopic Analysis of Poly(9-Vinylphenanthrene): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the characterization of poly(9-vinylphenanthrene) (P9VP). P9VP is a polymer of significant interest due to its unique photophysical properties, stemming from the pendant phenanthrene chromophore. Its potential applications range from organic electronics, such as in organic semiconductor lasers, to biomedical fields where fluorescent polymers are utilized for imaging and sensing.[1] This document details the experimental protocols and data interpretation for key analytical methods, including fluorescence, Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Visible and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy are powerful, non-destructive techniques for investigating the electronic and photoluminescent properties of P9VP. UV-Vis absorption reveals the electronic transitions within the phenanthrene moiety, while fluorescence spectroscopy provides insights into the polymer's emissive properties after excitation.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

-

Sample Preparation :

-

Dissolve a small, accurately weighed amount of P9VP in a suitable UV-grade solvent (e.g., tetrahydrofuran (THF), chloroform, or dichloromethane) to prepare a stock solution (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution (typically in the micromolar range) to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 0.1 a.u. for fluorescence measurements to avoid inner filter effects).

-

Transfer the solution to a quartz cuvette with a 1 cm path length. A solvent-only blank should be prepared in a separate cuvette.

-

-

UV-Visible Absorption Spectroscopy :

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank with the P9VP sample cuvette.

-

Scan a wavelength range appropriate for the phenanthrene chromophore, typically from 200 nm to 500 nm.

-

Record the absorption spectrum and identify the wavelength of maximum absorption (λmax).

-

-

Fluorescence Spectroscopy :

-

Using a spectrofluorometer, set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

-

Scan the emission spectrum over a range starting approximately 10-20 nm above the excitation wavelength to a longer wavelength (e.g., 350 nm to 600 nm).[2]

-

To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths. The resulting excitation spectrum should be similar in profile to the absorption spectrum.

-

Data Presentation and Interpretation

The photophysical properties of P9VP are dominated by the π-π* transitions of the phenanthrene rings. The absorption spectrum typically shows sharp, structured bands characteristic of the phenanthrene moiety. The fluorescence emission of P9VP is expected to be red-shifted compared to the phenanthrene monomer due to the polymer environment and potential excimer formation.[3] A derivative, poly(9-(3-Vinyl-phenyl)-phenanthrene), has shown a photoluminescence maximum at 381 nm.[4][5]

| Property | Phenanthrene (Monomer) | Poly(9-Vinylphenanthrene) (Expected) |

| Absorption λmax (nm) | ~250, 293, 330, 346 | ~250 - 350 |

| Emission λmax (nm) | ~350, 365[3] | ~360 - 400 |

Table 1: Summary of key photophysical data for phenanthrene and expected values for poly(9-Vinylphenanthrene).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a vital technique for confirming the chemical structure of P9VP by identifying its characteristic functional groups and vibrational modes.[6] It provides a unique "fingerprint" based on the absorption of infrared radiation by specific chemical bonds.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation : Ensure the P9VP sample is in a solid, dry form (e.g., powder or film). No further preparation is typically needed for ATR-FTIR.

-

Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.

-

Place a small amount of the P9VP sample onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.

-

Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.[9]

-

The standard mid-IR range of 4000 cm⁻¹ to 400 cm⁻¹ is generally sufficient.[7][10]

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

-

Data Presentation and Interpretation

The FTIR spectrum of P9VP is characterized by absorption bands corresponding to the aliphatic polyvinyl backbone and the aromatic phenanthrene side chains.

| Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |

| 3100 - 3000 | Aromatic C-H Stretching |

| 3000 - 2850 | Aliphatic C-H Stretching (from -CH₂- and -CH- backbone)[11][12] |

| ~1600, ~1500, ~1450 | Aromatic C=C Ring Stretching |

| 900 - 675 | Aromatic C-H Out-of-Plane Bending |

Table 2: Key expected FTIR absorption bands for the structural confirmation of Poly(9-Vinylphenanthrene).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of P9VP, including its tacticity (the stereochemical arrangement of the pendant groups along the polymer backbone). Both ¹H and ¹³C NMR provide distinct information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation :

-

Dissolve 5-10 mg of P9VP in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆)).

-

Ensure the polymer is fully dissolved, which may require gentle warming or sonication.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition :

-

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[13]

-

¹H NMR : Acquire a standard proton spectrum. The signals from the polymer backbone are often broad due to the restricted motion of the polymer chain.

-

¹³C NMR : Acquire a proton-decoupled carbon spectrum. This often requires a longer acquisition time compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Process the data (Fourier transform, phase correction, and baseline correction) using appropriate NMR software.

-

Data Presentation and Interpretation

The ¹H NMR spectrum will show two main regions: the downfield aromatic region for the phenanthrene protons and the upfield aliphatic region for the backbone protons. The ¹³C NMR spectrum will similarly show distinct signals for the aromatic and aliphatic carbons.

| Spectrum | Chemical Shift (δ) ppm | Assignment |

| ¹H NMR | 7.0 - 9.0 | Aromatic Protons (Phenanthrene Rings) |

| 1.0 - 2.5 | Aliphatic Backbone Protons (-CH₂-CH-) | |

| ¹³C NMR | 120 - 140 | Aromatic Carbons (Phenanthrene Rings) |

| 30 - 50 | Aliphatic Backbone Carbons (-CH₂-CH-) |

Table 3: Expected chemical shift regions for the ¹H and ¹³C NMR spectra of Poly(9-Vinylphenanthrene).

Visualized Workflows and Processes

Diagrams created using Graphviz provide a clear visual representation of the analytical workflow and the fundamental photophysical principles governing the behavior of P9VP.

Caption: Workflow for the spectroscopic characterization of P9VP.

Caption: Key photophysical absorption and emission processes in P9VP.

References

- 1. Poly(9-vinyl phenanthrene), Mn 111,000 - Taskcm [taskcm.com]

- 2. Polymer Sorting Through Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Luminescent Properties of Poly(9-(3-vinyl-phenyl)-phenanthrene) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.org.co [scielo.org.co]

- 8. Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate [redalyc.org]

- 9. ucd.ie [ucd.ie]

- 10. FTIR-Plastics: a Fourier Transform Infrared Spectroscopy dataset for the six most prevalent industrial plastic polymers. [zenodo.org]

- 11. s-a-s.org [s-a-s.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. rsc.org [rsc.org]

Early Investigations into the Polymerization of 9-Vinylphenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the foundational studies concerning the polymerization of 9-vinylphenanthrene. While direct, comprehensive early literature exclusively focused on this monomer is scarce, this document synthesizes available information on the polymerization of structurally analogous vinylaromatic compounds, particularly vinylnaphthalene, to provide a detailed overview of the potential synthetic routes and characteristics of poly(9-vinylphenanthrene). The methodologies and data presented are extrapolated from early research on similar monomers and are intended to serve as a foundational resource for researchers exploring the synthesis and applications of polymers derived from polycyclic aromatic hydrocarbons.

Monomer Synthesis: 9-Vinylphenanthrene

The synthesis of 9-vinylphenanthrene is a crucial first step for any polymerization study. Early methods for the synthesis of vinylaromatic compounds typically involved two primary routes:

-

Dehydration of a corresponding ethanol derivative: This involves the synthesis of 9-(1-hydroxyethyl)phenanthrene, followed by dehydration to yield the vinyl monomer.

-

Dehydrohalogenation of a haloethyl derivative: This route involves the preparation of 9-(1-chloroethyl)phenanthrene and its subsequent dehydrochlorination.

Experimental Protocol: Synthesis of 9-Vinylphenanthrene via Dehydration (Inferred)

-

Synthesis of 9-Acetylphenanthrene: Phenanthrene is acetylated using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an inert solvent like carbon disulfide (CS₂) or nitrobenzene.

-

Reduction to 9-(1-Hydroxyethyl)phenanthrene: The resulting 9-acetylphenanthrene is reduced using a reducing agent like sodium borohydride (NaBH₄) in a suitable solvent such as methanol or ethanol.

-

Dehydration to 9-Vinylphenanthrene: The purified 9-(1-hydroxyethyl)phenanthrene is then dehydrated. This can be achieved by heating with a dehydrating agent like potassium bisulfate (KHSO₄) or alumina (Al₂O₃) under reduced pressure. The product, 9-vinylphenanthrene, is a solid that can be purified by recrystallization from a solvent like ethanol or hexane.

Polymerization of 9-Vinylphenanthrene

Based on the behavior of other vinylaromatic monomers, 9-vinylphenanthrene is expected to undergo polymerization via free radical, cationic, and anionic mechanisms. The bulky phenanthrene group may introduce steric hindrance, influencing the polymerization kinetics and the properties of the resulting polymer.

Free Radical Polymerization

Free radical polymerization is a common method for vinyl monomers. Initiators such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are typically used. The polymerization can be carried out in bulk or in solution.

Experimental Protocol: Free Radical Solution Polymerization (Inferred)

-

Preparation: A reaction vessel is charged with 9-vinylphenanthrene, a suitable solvent (e.g., benzene, toluene, or dioxane), and a free radical initiator (e.g., AIBN).

-

Polymerization: The solution is deoxygenated by several freeze-pump-thaw cycles and then heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature sufficient to decompose the initiator (typically 60-80 °C for AIBN).

-

Termination and Isolation: The polymerization is allowed to proceed for a predetermined time. The polymer is then precipitated by pouring the reaction mixture into a non-solvent such as methanol. The precipitated poly(9-vinylphenanthrene) is collected by filtration, washed with the non-solvent, and dried under vacuum.

Logical Relationship: Free Radical Polymerization Workflow

Caption: Workflow for the free radical polymerization of 9-vinylphenanthrene.

Quantitative Data (Hypothetical based on similar monomers):

| Initiator | [Monomer] (mol/L) | [Initiator] (mol/L) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) |

| AIBN | 1.0 | 0.01 | Toluene | 70 | 24 | 60-80 | 10,000-50,000 |

| BPO | 1.0 | 0.01 | Benzene | 80 | 24 | 50-70 | 8,000-40,000 |

Cationic Polymerization

Cationic polymerization of vinylaromatic monomers is typically initiated by Lewis acids in the presence of a proton source (co-initiator).[1][2] Common Lewis acids include tin(IV) chloride (SnCl₄) and boron trifluoride etherate (BF₃·OEt₂).[1][2] These polymerizations are often conducted at low temperatures to suppress side reactions.

Experimental Protocol: Cationic Polymerization (Inferred)

-

Preparation: A reaction vessel is flame-dried and cooled under a stream of dry nitrogen. A solution of 9-vinylphenanthrene in a dry, non-polar solvent (e.g., dichloromethane or hexane) is prepared.

-

Initiation: The solution is cooled to a low temperature (e.g., -78 °C). The Lewis acid initiator is then added. A co-initiator, such as water or a protic acid, may be required.

-

Termination and Isolation: The reaction is typically very fast. After a short period, the polymerization is terminated by the addition of a quenching agent like methanol. The polymer is then isolated by precipitation in methanol, filtered, and dried.

Signaling Pathway: Cationic Polymerization Mechanism

Caption: Mechanism of cationic polymerization of 9-vinylphenanthrene.

Quantitative Data (Hypothetical based on similar monomers):

| Initiator | [Monomer] (mol/L) | [Initiator] (mol/L) | Solvent | Temp (°C) | Yield (%) | Mn ( g/mol ) |

| SnCl₄ | 0.5 | 0.005 | CH₂Cl₂ | -78 | High | 5,000-20,000 |

| BF₃·OEt₂ | 0.5 | 0.005 | Hexane | -78 | High | 3,000-15,000 |

Anionic Polymerization

Anionic polymerization, particularly living anionic polymerization, offers excellent control over molecular weight and dispersity. Initiators are typically organometallic compounds like n-butyllithium (n-BuLi) or electron transfer agents like sodium naphthalenide.[3] This method requires stringent anhydrous and anaerobic conditions.

Experimental Protocol: Anionic Polymerization (Inferred)

-

Purification: The monomer and solvent (e.g., tetrahydrofuran (THF) or benzene) must be rigorously purified to remove any protic impurities.

-

Initiation: The polymerization is conducted in a sealed apparatus under high vacuum or an inert atmosphere. The initiator (e.g., a solution of n-BuLi in hexane) is added to the cooled monomer solution.

-

Propagation: The reaction is allowed to proceed, often with a characteristic color change indicating the presence of living anionic chain ends.

-

Termination: The living polymer is terminated by the addition of a proton source, such as degassed methanol. The polymer is then isolated by precipitation.

Experimental Workflow: Anionic Polymerization Setup

Caption: Workflow for the anionic polymerization of 9-vinylphenanthrene.

Quantitative Data (Hypothetical based on similar monomers):

| Initiator | [Monomer] (mol/L) | [Initiator] (mol/L) | Solvent | Temp (°C) | Yield (%) | Mn ( g/mol ) | PDI |

| n-BuLi | 0.2 | 0.002 | THF | -78 | >95 | 20,000 | <1.1 |

| Na/Naphth | 0.2 | 0.002 | THF | -78 | >95 | 40,000 | <1.1 |

Characterization of Poly(9-vinylphenanthrene)

Early characterization of polymers relied on techniques to determine molecular weight and basic physical properties.

-

Molecular Weight Determination:

-

Viscometry: The intrinsic viscosity [η] of polymer solutions can be related to the viscosity-average molecular weight (Mv) through the Mark-Houwink-Sakurada equation: [η] = K * Mv^a. The constants K and a would need to be determined for the specific polymer-solvent system.[4][5]

-

Osmometry: Number-average molecular weight (Mn) could be determined using membrane or vapor pressure osmometry.

-

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: To confirm the polymerization by observing the disappearance of the vinyl C=C stretching vibration and the appearance of characteristic polymer backbone absorptions.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic properties of the polymer, which would be influenced by the phenanthrene chromophore.

-

Conclusion

References

- 1. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 4. Viscosity of Polymer Solutions and Molecular Weight Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Fundamental Properties of 9-Vinylphenanthrene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core fundamental properties of 9-vinylphenanthrene and its derivatives. The document covers their synthesis, chemical reactivity, photophysical and electronic characteristics, and explores their potential applications in materials science and pharmacology. Particular emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of key processes to facilitate understanding and further research in this area.

Synthesis of 9-Vinylphenanthrene Derivatives

The primary method for the synthesis of 9-vinylphenanthrene and its derivatives is the Palladium-catalyzed Heck reaction. This versatile cross-coupling reaction forms a carbon-carbon bond between an unsaturated halide and an alkene. In the context of 9-vinylphenanthrene synthesis, this typically involves the reaction of 9-bromophenanthrene with a vinylating agent, such as vinyltributylstannane or ethylene, in the presence of a palladium catalyst and a base.

A generalized experimental protocol for the Heck reaction is provided below. It is important to note that specific reaction conditions may need to be optimized depending on the specific substrates and desired product.

Experimental Protocol: Palladium-Catalyzed Heck Reaction

Objective: To synthesize a 9-vinylphenanthrene derivative from a 9-halophenanthrene precursor.

Materials:

-

9-Bromophenanthrene or other 9-halophenanthrene derivative

-

Vinylating agent (e.g., vinyltributylstannane, potassium vinyltrifluoroborate)

-

Palladium catalyst (e.g., Palladium(II) acetate, Tetrakis(triphenylphosphine)palladium(0))

-

Phosphine ligand (e.g., Triphenylphosphine, Tri(o-tolyl)phosphine)

-

Base (e.g., Triethylamine, Potassium carbonate)

-

Anhydrous solvent (e.g., Toluene, DMF, Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the 9-halophenanthrene (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the phosphine ligand (0.02-0.10 eq).

-

Solvent and Reagent Addition: Add the anhydrous solvent to dissolve the solids. Subsequently, add the vinylating agent (1.1-1.5 eq) and the base (2.0-3.0 eq) to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the pure 9-vinylphenanthrene derivative.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Diagram of the Heck Reaction Workflow

Navigating the Challenges of 9-Vinylphenanthrene: A Technical Guide to Solubility and Stability in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical parameters of solubility and stability for 9-Vinylphenanthrene in organic solvents. While specific quantitative data for 9-Vinylphenanthrene is not extensively available in public literature, this document outlines the necessary experimental frameworks to determine these properties. By leveraging knowledge of the parent compound, phenanthrene, and related polycyclic aromatic hydrocarbons (PAHs), researchers can establish robust protocols for handling and utilizing 9-Vinylphenanthrene in various applications, from organic synthesis to drug development.

Understanding Solubility: A Foundational Parameter

The solubility of 9-Vinylphenanthrene in organic solvents is a crucial factor influencing its reactivity, purification, and formulation. As a vinyl-substituted polycyclic aromatic hydrocarbon, its solubility is governed by the principle of "like dissolves like." It is anticipated to exhibit higher solubility in nonpolar and aromatic solvents due to its significant hydrocarbon character.

Qualitative Solubility Profile

Based on the behavior of its parent compound, phenanthrene, 9-Vinylphenanthrene is expected to be soluble in aromatic hydrocarbons (e.g., toluene, benzene, xylene), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., tetrahydrofuran, diethyl ether). Its solubility is likely to be limited in polar aprotic solvents (e.g., acetonitrile, dimethylformamide) and poor in polar protic solvents (e.g., alcohols, water).

Quantitative Solubility Determination

To establish a precise understanding of its solubility, experimental determination is necessary. The following table provides a template for recording quantitative solubility data for 9-Vinylphenanthrene in various organic solvents at different temperatures.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Toluene | 25 | Data to be determined | Data to be determined |

| Toluene | 50 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Tetrahydrofuran | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

Experimental Protocol: Isothermal Saturation Method

A widely accepted method for determining the solubility of a solid compound in an organic solvent is the isothermal saturation method.

Objective: To determine the equilibrium solubility of 9-Vinylphenanthrene in a selected organic solvent at a constant temperature.

Materials:

-

9-Vinylphenanthrene (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 9-Vinylphenanthrene to a vial containing a known volume of the organic solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the solution to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

-

Quantification:

-

Accurately weigh the volumetric flask containing the filtered solution to determine the mass of the solution.

-

Evaporate the solvent from the flask under reduced pressure.

-

Weigh the flask containing the dried residue of 9-Vinylphenanthrene.

-

Alternatively, dilute the filtered solution to a known concentration and analyze using a pre-calibrated UV-Vis spectrophotometer or HPLC method to determine the concentration of 9-Vinylphenanthrene.

-

-

Calculation:

-

Calculate the solubility in g/L using the mass of the dissolved 9-Vinylphenanthrene and the volume of the solvent.

-

Convert the solubility to mol/L using the molecular weight of 9-Vinylphenanthrene.

-

Caption: Experimental workflow for determining the solubility of 9-Vinylphenanthrene.

Stability Assessment: Ensuring Compound Integrity

The stability of 9-Vinylphenanthrene in organic solvents is critical for its storage and use in chemical reactions. Polycyclic aromatic hydrocarbons can be susceptible to degradation, particularly when exposed to light (photodegradation) or atmospheric oxygen.[1] The vinyl group in 9-Vinylphenanthrene may also be prone to polymerization, especially at elevated temperatures or in the presence of initiators.

Potential Degradation Pathways

While specific degradation pathways for 9-Vinylphenanthrene are not well-documented, insights can be drawn from studies on phenanthrene. Bacterial degradation of phenanthrene often proceeds through dioxygenation at various positions on the aromatic rings, leading to the formation of dihydrodiols and subsequent ring cleavage products like 1-hydroxy-2-naphthoic acid.[2][3][4] Photodegradation of PAHs in organic solvents can lead to the formation of ketones, quinones, and other oxidation products.[1] For 9-Vinylphenanthrene, potential degradation could involve oxidation of the phenanthrene ring system or reactions involving the vinyl group.

Quantitative Stability Analysis

A stability study aims to quantify the degradation of 9-Vinylphenanthrene over time under specific conditions (e.g., solvent, temperature, light exposure). The results can be used to determine the compound's shelf-life in solution. The following table provides a template for recording stability data.

| Solvent | Condition | Time (days) | 9-Vinylphenanthrene Remaining (%) | Degradation Products Identified |

| Toluene | Dark, 25°C | 7 | Data to be determined | Data to be determined |

| Toluene | Dark, 25°C | 30 | Data to be determined | Data to be determined |

| Dichloromethane | Ambient Light, 25°C | 7 | Data to be determined | Data to be determined |

| Dichloromethane | Ambient Light, 25°C | 30 | Data to be determined | Data to be determined |

Experimental Protocol: HPLC-Based Stability Study

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the stability of a compound by separating and quantifying the parent compound and its degradation products.

Objective: To assess the stability of 9-Vinylphenanthrene in a selected organic solvent under defined conditions.

Materials:

-

Stock solution of 9-Vinylphenanthrene in the chosen solvent of known concentration.

-

HPLC system with a suitable detector (e.g., UV or fluorescence).

-

Appropriate HPLC column (e.g., C18).

-

Mobile phase solvents.

-

Vials for storing stability samples.

-

Environmental chamber or controlled storage conditions (e.g., dark, specific temperature, light exposure).

Procedure:

-

Method Development:

-

Develop and validate an HPLC method capable of separating 9-Vinylphenanthrene from potential degradation products. This includes selecting the appropriate column, mobile phase, flow rate, and detector wavelength.

-

-

Sample Preparation and Storage:

-

Prepare multiple aliquots of the 9-Vinylphenanthrene stock solution in vials.

-

Store the vials under the desired conditions (e.g., protected from light at 25°C, exposed to ambient light at 25°C).

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 1, 3, 7, 14, 30 days), remove a vial from storage.

-

Analyze the sample by HPLC to determine the concentration of 9-Vinylphenanthrene.

-

Monitor the chromatogram for the appearance of new peaks, which may indicate the formation of degradation products.

-

-

Data Analysis:

-

Calculate the percentage of 9-Vinylphenanthrene remaining at each time point relative to the initial concentration (time 0).

-

Plot the percentage of 9-Vinylphenanthrene remaining versus time to visualize the degradation profile.

-

If possible, identify any major degradation products by techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Caption: Logical workflow for a stability assessment of 9-Vinylphenanthrene.

Conclusion

This technical guide provides a foundational framework for researchers and drug development professionals to systematically determine the solubility and stability of 9-Vinylphenanthrene in organic solvents. While direct quantitative data is sparse, the outlined experimental protocols for the isothermal saturation method and HPLC-based stability studies offer robust approaches to generate the necessary data. Understanding these core physicochemical properties is paramount for the successful application of 9-Vinylphenanthrene in scientific research and development. It is recommended that these studies be conducted in-house to ensure data accuracy and relevance to specific applications.

References

Crystal Structure of 9-Vinylphenanthrene: A Search for Definitive Structural Data

An extensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that a complete, publicly available crystal structure analysis of 9-vinylphenanthrene has not been reported. While general chemical and physical properties of 9-vinylphenanthrene are known, the detailed three-dimensional arrangement of its atoms in the solid state, which is determined through single-crystal X-ray diffraction, remains unelucidated in the public domain.

This technical guide, therefore, serves a dual purpose. Firstly, it transparently communicates the current unavailability of crystallographic data for 9-vinylphenanthrene. Secondly, to fulfill the user's request for an in-depth technical guide and to illustrate the principles and methodologies of crystal structure analysis, we present a comprehensive analysis of a closely related and structurally relevant molecule: 9,10-dihydrophenanthrene . The experimental protocols and data presentation formats provided for this analogue serve as a robust template for what a complete analysis of 9-vinylphenanthrene would entail.

Illustrative Crystal Structure Analysis: 9,10-Dihydrophenanthrene

As a surrogate for 9-vinylphenanthrene, 9,10-dihydrophenanthrene provides a valuable example of the crystallographic data and experimental procedures central to understanding the solid-state conformation and packing of phenanthrene derivatives.

Data Presentation

The following tables summarize the key crystallographic and geometric parameters for 9,10-dihydrophenanthrene, obtained from its reported crystal structure.

Table 1: Crystal Data and Structure Refinement for 9,10-Dihydrophenanthrene

| Parameter | Value |

| Empirical formula | C₁₄H₁₂ |

| Formula weight | 180.24 |

| Temperature | 295(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 5.894(2) Å |

| b | 9.489(3) Å |

| c | 17.584(5) Å |

| α | 90° |

| β | 99.78(3)° |

| γ | 90° |

| Volume | 969.3(5) ų |

| Z | 4 |

| Density (calculated) | 1.236 Mg/m³ |

| Absorption coefficient | 0.528 mm⁻¹ |

| F(000) | 384 |

| Crystal size | 0.40 x 0.30 x 0.20 mm |

| Theta range for data collection | 4.96 to 64.96° |

| Index ranges | -6 ≤ h ≤ 6, 0 ≤ k ≤ 11, 0 ≤ l ≤ 20 |

| Reflections collected | 1686 |

| Independent reflections | 1599 [R(int) = 0.027] |

| Completeness to theta = 64.96° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1599 / 0 / 155 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.041, wR2 = 0.118 |

| R indices (all data) | R1 = 0.052, wR2 = 0.127 |

| Largest diff. peak and hole | 0.13 and -0.12 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) for 9,10-Dihydrophenanthrene

| Atom 1 | Atom 2 | Length (Å) |

| C(1) | C(2) | 1.385(3) |

| C(1) | C(10a) | 1.396(3) |

| C(2) | C(3) | 1.381(3) |

| C(3) | C(4) | 1.382(3) |

| C(4) | C(4a) | 1.393(3) |

| C(4a) | C(4b) | 1.459(3) |

| C(4b) | C(5) | 1.395(3) |

| C(4b) | C(10b) | 1.398(3) |

| C(5) | C(6) | 1.380(3) |

| C(9) | C(10) | 1.543(3) |

| C(9) | C(10a) | 1.509(3) |

| C(10) | C(10b) | 1.508(3) |

Table 3: Selected Bond Angles (°) for 9,10-Dihydrophenanthrene

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C(2) | C(1) | C(10a) | 120.3(2) |

| C(3) | C(2) | C(1) | 120.4(2) |

| C(2) | C(3) | C(4) | 119.9(2) |

| C(3) | C(4) | C(4a) | 120.5(2) |

| C(4) | C(4a) | C(4b) | 121.2(2) |

| C(5) | C(4b) | C(10b) | 118.5(2) |

| C(10) | C(9) | C(10a) | 112.9(2) |

| C(9) | C(10) | C(10b) | 112.8(2) |

| C(1) | C(10a) | C(4a) | 118.7(2) |

| C(1) | C(10a) | C(9) | 120.0(2) |

| C(5) | C(10b) | C(4b) | 118.6(2) |

| C(5) | C(10b) | C(10) | 120.1(2) |

Experimental Protocols

The determination of a crystal structure, such as that of 9,10-dihydrophenanthrene, follows a well-defined experimental workflow. The primary technique employed is single-crystal X-ray diffraction .

1. Crystallization: High-quality single crystals of the target compound are grown. A common method is slow evaporation of a saturated solution. For a compound like 9,10-dihydrophenanthrene, a suitable solvent system might be a mixture of ethanol and water or a hydrocarbon solvent like hexane. The goal is to produce a crystal of sufficient size (typically 0.1-0.5 mm in each dimension) with a well-defined shape and no visible defects.

2. Data Collection: A selected single crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 295 K) to minimize thermal vibrations of the atoms. The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots. A detector records the position and intensity of these spots.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial model of the crystal structure. This model is then refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the experimental data. The refinement process adjusts atomic positions, and thermal parameters until the model best fits the observed data.

Visualization of the Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment can be visualized as follows:

Conclusion

While a definitive crystal structure for 9-vinylphenanthrene is not currently available in the public domain, the principles and procedures for its determination are well-established. The provided analysis of the closely related 9,10-dihydrophenanthrene serves as a comprehensive template for the data and methodologies that would be integral to a complete technical guide on the crystal structure of 9-vinylphenanthrene. Researchers in materials science and drug development are encouraged to pursue the crystallization and structural analysis of 9-vinylphenanthrene to fill this gap in the scientific literature. Such a study would provide valuable insights into its solid-state properties and potential applications.

Electronic Transitions in 9-Vinylphenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic transitions in 9-Vinylphenanthrene, a vinyl-substituted polycyclic aromatic hydrocarbon. While specific experimental photophysical data for 9-Vinylphenanthrene is limited in publicly available literature, this document synthesizes information on the parent chromophore, phenanthrene, and related vinyl-substituted aromatic compounds to infer its expected spectroscopic behavior. Detailed experimental protocols for characterizing the electronic transitions of such compounds are provided, along with a visualization of the key photophysical processes. This guide serves as a foundational resource for researchers interested in the photophysical properties and potential applications of 9-Vinylphenanthrene in materials science and drug development.

Introduction to Electronic Transitions in Aromatic Hydrocarbons

Electronic transitions in molecules involve the promotion of an electron from a lower energy molecular orbital to a higher energy one upon absorption of electromagnetic radiation, typically in the ultraviolet (UV) or visible range. In aromatic hydrocarbons like phenanthrene, the most significant electronic transitions are π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The energy and probability of these transitions are dictated by the molecule's electronic structure.

The introduction of a vinyl group (-CH=CH₂) at the 9-position of the phenanthrene core extends the π-conjugated system. This extension is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift in the absorption and emission spectra compared to the parent phenanthrene molecule.

Photophysical Properties

Table 1: Photophysical Data of Phenanthrene (as a proxy for 9-Vinylphenanthrene)

| Parameter | Value | Solvent |

| Absorption Maxima (λmax) | ~251 nm, ~292 nm, ~346 nm | Cyclohexane |

| Molar Absorptivity (ε) at λmax | Data not readily available | - |

| Fluorescence Emission Maxima | ~348 nm, ~364 nm | Cyclohexane |

| Fluorescence Quantum Yield (ΦF) | ~0.14 | Cyclohexane |

| Excited State Lifetime (τF) | ~55 ns | Cyclohexane |

Note: The data presented is for the parent molecule, phenanthrene. The vinyl substitution in 9-Vinylphenanthrene is expected to shift the absorption and emission maxima to longer wavelengths (red-shift).

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the electronic transitions of aromatic hydrocarbons like 9-Vinylphenanthrene.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light and to quantify the extent of this absorption.

Objective: To measure the absorption spectrum of 9-Vinylphenanthrene and determine its absorption maxima (λmax) and molar absorptivity (ε).

Materials:

-

9-Vinylphenanthrene

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV-Vis region of interest (typically above 200 nm). Cyclohexane is a common choice for nonpolar aromatic hydrocarbons.

-

Stock Solution Preparation: Prepare a stock solution of 9-Vinylphenanthrene of a known concentration (e.g., 1 x 10-3 M) in the chosen solvent.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10-6 M to 1 x 10-5 M.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the wavelength range for scanning (e.g., 200-450 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectra for each of the diluted solutions of 9-Vinylphenanthrene.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

To determine the molar absorptivity (ε), plot a graph of absorbance at a specific λmax versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is path length, and c is concentration), the slope of the resulting line will be equal to the molar absorptivity (since the path length is typically 1 cm).

-

Fluorescence Spectroscopy

This technique is used to measure the emission of light from a molecule after it has been excited by absorbing light.

Objective: To measure the fluorescence emission spectrum of 9-Vinylphenanthrene and determine its fluorescence quantum yield and excited-state lifetime.

Materials:

-

9-Vinylphenanthrene solution (prepared as for UV-Vis spectroscopy)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length, four-sided polished for fluorescence)

Procedure for Emission Spectrum:

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Excitation Wavelength Selection: Set the excitation wavelength to one of the absorption maxima of 9-Vinylphenanthrene determined from the UV-Vis spectrum.

-

Emission Scan: Scan a range of emission wavelengths longer than the excitation wavelength (e.g., from λex + 10 nm to 600 nm).

-

Solvent Blank: Record the emission spectrum of the pure solvent to identify any Raman scattering peaks.

-

Data Analysis: Identify the wavelengths of maximum fluorescence emission.

Procedure for Relative Fluorescence Quantum Yield (ΦF) Determination:

-

Prepare a solution of the sample and a solution of a fluorescence standard, with the absorbance of both solutions being low and approximately equal at the chosen excitation wavelength (typically < 0.1 to avoid inner filter effects).

-

Measure the integrated fluorescence intensity (the area under the emission curve) of both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) Where:

-

ΦF is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Procedure for Excited-State Lifetime (τF) Measurement:

-

This measurement typically requires a specialized instrument capable of time-resolved fluorescence spectroscopy, such as a time-correlated single-photon counting (TCSPC) system. The sample is excited with a pulsed light source, and the decay of the fluorescence intensity over time is measured. The data is then fitted to an exponential decay function to determine the lifetime.

Visualization of Photophysical Processes

The electronic and photophysical processes that occur in a molecule like 9-Vinylphenanthrene upon absorption of light can be visualized using a Jablonski diagram. This diagram illustrates the electronic states of a molecule and the transitions between them.

Caption: Jablonski diagram illustrating the electronic transitions and decay pathways for a typical aromatic hydrocarbon like 9-Vinylphenanthrene.

This diagram shows the absorption of a photon, which excites the molecule from the ground singlet state (S₀) to an excited singlet state (S₁ or S₂). From the excited singlet state, the molecule can relax back to the ground state through several pathways: fluorescence (emission of a photon), non-radiative decay (heat dissipation), or intersystem crossing to an excited triplet state (T₁). From the triplet state, it can return to the ground state via phosphorescence or non-radiative decay.

Conclusion

While specific photophysical parameters for 9-Vinylphenanthrene are not extensively documented, this guide provides a theoretical framework and practical experimental protocols for its characterization. The extension of the π-conjugated system by the vinyl group is expected to red-shift the absorption and emission spectra relative to phenanthrene, making it a potentially interesting candidate for applications in organic electronics and as a fluorescent probe. The methodologies and conceptual diagrams presented herein offer a solid foundation for researchers to further investigate the electronic transitions and photophysical behavior of this and related molecules.

Aggregation-Induced Emission (AIE) Properties of 9-Vinylphenanthrene Analogues: A Technical Guide

This technical guide provides an in-depth exploration of the aggregation-induced emission (AIE) properties of 9-vinylphenanthrene analogues. It is intended for researchers, scientists, and drug development professionals interested in the design, synthesis, and application of novel fluorophores with AIE characteristics. This guide covers the fundamental principles of AIE, synthetic methodologies, detailed experimental protocols for characterizing AIE properties, and a summary of the photophysical data of analogous compounds.

Introduction to Aggregation-Induced Emission (AIE)

Aggregation-induced emission is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in a dilute solution become highly emissive upon aggregation or in the solid state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many conventional fluorophores. The underlying mechanism of AIE is primarily attributed to the restriction of intramolecular motion (RIM), which includes intramolecular rotations and vibrations. In dilute solutions, AIE-active molecules, often termed AIEgens, dissipate absorbed energy through non-radiative pathways via these active molecular motions. However, in the aggregated state, these motions are physically constrained, which blocks the non-radiative decay channels and activates the radiative pathway, leading to a significant enhancement in fluorescence emission.

Phenanthrene, with its rigid and planar structure, is a promising core for the development of AIEgens. The introduction of a vinyl group at the 9-position can lead to compounds with interesting photophysical properties, and their propensity for AIE can be systematically studied and tuned.

Synthesis of 9-Vinylphenanthrene Analogues

The synthesis of 9-vinylphenanthrene and its analogues can be achieved through various established organic reactions. A common and efficient method is the palladium-catalyzed Heck coupling reaction. This reaction involves the coupling of a vinylating agent with an aryl halide or triflate.

Analogue Synthesis: 9-Vinylanthracene Derivatives

As a close analogue, the synthesis of 9-vinylanthracene derivatives provides a relevant synthetic route. For instance, 9-styrylanthracene derivatives can be synthesized via a Heck coupling reaction between 9-bromoanthracene and a corresponding vinyl-substituted reactant.

General Synthetic Protocol (Heck Coupling): A mixture of 9-bromophenanthrene (or a substituted derivative), a vinylating agent (e.g., potassium vinyltrifluoroborate or a substituted styrene), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), and a base (e.g., K2CO3) is heated in a suitable solvent (e.g., DMF) under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography. After completion, the product is isolated and purified using standard techniques such as column chromatography.[1]

Experimental Protocols for AIE Characterization

The characterization of AIE properties involves a series of photophysical measurements to quantify the change in fluorescence upon aggregation. The most common method to induce aggregation is by varying the solvent composition.

Preparation of Aggregates using the Solvent-Precipitation Method

This method involves preparing a stock solution of the compound in a good solvent and then adding a poor solvent to induce aggregation.

-

Materials:

-

AIEgen of interest (e.g., 9-vinylphenanthrene analogue)

-

A "good" solvent in which the AIEgen is highly soluble (e.g., tetrahydrofuran (THF), acetone, acetonitrile).

-

A "poor" or "anti-solvent" in which the AIEgen is insoluble (e.g., water, hexane, methanol).

-

Spectro-grade solvents.

-

Volumetric flasks and precision pipettes.

-

-

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the AIEgen in the chosen "good" solvent at a concentration of approximately 1 mM.

-

Preparation of Solvent Mixtures: Create a series of solutions with varying fractions of the "poor" solvent. For a THF/water system, this is typically expressed as the water fraction (fw, volume %).

-

In a series of vials, add the required volume of the AIEgen stock solution.

-

To each vial, add the calculated amount of the "poor" solvent (water) to achieve the desired fw (e.g., 0%, 10%, 20%, ..., 90%, 95%, 99%). The final concentration of the AIEgen should be kept constant across all samples (e.g., 10 µM).

-

Gently vortex the mixtures to ensure homogeneity and allow them to equilibrate for approximately 30 minutes before measurement.[2]

-

Photophysical Measurements

-

UV-Vis Absorption Spectroscopy:

-

Record the UV-Vis absorption spectra of the prepared solutions using a spectrophotometer.

-

This helps to determine the absorption maximum of the AIEgen and to observe any changes in the absorption profile upon aggregation.

-

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength of the fluorometer to the absorption maximum of the AIEgen.

-

Record the fluorescence emission spectrum for each sample across the expected emission range.

-

Plot the maximum fluorescence intensity against the water fraction (fw). A sharp increase in intensity at higher fw values is indicative of AIE.[2]

-

-

Quantum Yield Measurement:

-

Determine the fluorescence quantum yield (ΦF) in both the dissolved and aggregated states. This can be done using a relative method with a known standard (e.g., quinine sulfate in 0.1 M H2SO4).

-

Characterization of Aggregates

-

Dynamic Light Scattering (DLS):

-

Use DLS to determine the size distribution of the formed nano-aggregates in the solvent mixtures with high water fractions.

-

-

Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM):

-

Visualize the morphology of the aggregates by drop-casting the aggregate suspension onto a suitable substrate (e.g., silicon wafer for SEM, TEM grid for TEM) and allowing the solvent to evaporate.

-

Data Presentation: Photophysical Properties of Analogous 9-Vinylanthracene Derivatives

The following tables summarize the photophysical data for analogous 9-vinylanthracene derivatives, which exhibit AIE properties. This data serves as a representative example of the expected properties for 9-vinylphenanthrene analogues.

Table 1: Absorption and Emission Data of 9-Vinylanthracene Analogues in Different Solvents [1]

| Compound | Solvent | λabs (nm) | λem (nm) |

| Dye 1 | Toluene | 388 | 465 |

| THF | 389 | 490 | |

| CH2Cl2 | 390 | 505 | |

| CH3CN | 388 | 520 | |

| DMSO | 390 | 530 | |

| Water | 395 | - | |

| Dye 2 | Toluene | 390 | 480 |

| THF | 392 | 515 | |

| CH2Cl2 | 393 | 530 | |

| CH3CN | 390 | 545 | |

| DMSO | 392 | 560 | |

| Water | 400 | - | |

| Dye 3 | Toluene | 418 | 500 |

| THF | 420 | 540 | |

| CH2Cl2 | 422 | 555 | |

| CH3CN | 418 | 570 | |

| DMSO | 420 | 585 | |

| Water | 430 | - |

Table 2: AIE Properties of 9-Vinylanthracene Analogues in Methanol/Water Mixtures [1]

| Compound | Water Fraction (fw, %) | Relative Fluorescence Intensity |

| Dye 1 | 0 | 1 |

| 50 | ~5 | |

| 90 | ~20 | |

| Dye 2 | 0 | 1 |

| 50 | ~8 | |

| 90 | ~35 | |

| Dye 3 | 0 | 1 |

| 50 | ~12 | |

| 90 | ~50 |

Visualizations

Signaling Pathway: Mechanism of Aggregation-Induced Emission

Caption: The mechanism of Aggregation-Induced Emission (AIE).

Experimental Workflow: Characterization of AIE Properties

Caption: Experimental workflow for AIE characterization.

Logical Relationship: Structure-Property Relationship in AIEgens

Caption: Structure-property relationships in AIEgens.

References

Theoretical Insights into the Frontier Molecular Orbitals of 9-Vinylphenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Frontier Molecular Orbitals

The HOMO and LUMO are key quantum chemical descriptors that provide insights into the electronic properties and reactivity of a molecule. The HOMO is the highest energy molecular orbital occupied by electrons and acts as an electron donor. The LUMO is the lowest energy molecular orbital that is unoccupied and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller HOMO-LUMO gap generally indicates higher reactivity and easier electronic excitation.

Theoretical Calculations of Phenanthrene HOMO-LUMO Levels

As a foundational reference, theoretical calculations have been performed on the parent molecule, phenanthrene, using Density Functional Theory (DFT). These calculations provide a baseline for understanding the electronic structure of its derivatives, including 9-Vinylphenanthrene.

A study on the electronic properties of phenanthrene and its nitro derivatives employed DFT with the B3LYP functional and a 6-31(d,p) basis set.[1][2] Another computational study on a series of phenanthrene derivatives utilized the B3LYP functional with the 6-31++G(d,p) basis set.[3][4] These studies have established a reliable computational approach for this class of molecules. Based on a study of halogenated phenanthrene derivatives, the calculated HOMO-LUMO gap for pristine phenanthrene was reported.[5]

Table 1: Theoretical HOMO-LUMO Energy Levels of Phenanthrene

| Molecule | Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Phenanthrene | DFT/B3LYP | Not Specified | Not Specified | 4.9083 |

Note: Specific HOMO and LUMO energy values for phenanthrene were not provided in the cited source, only the energy gap. Researchers performing their own calculations would obtain these specific values.

Detailed Computational Protocol for 9-Vinylphenanthrene

To determine the HOMO-LUMO energy levels of 9-Vinylphenanthrene, a computational chemistry approach using Density Functional Theory (DFT) is recommended. The following protocol outlines the key steps and considerations for such a study, based on methodologies reported for similar phenanthrene derivatives.[1][2][3][4]

Molecular Structure Optimization

The first step is to build the 3D structure of the 9-Vinylphenanthrene molecule. This can be done using molecular modeling software such as GaussView, Avogadro, or ChemDraw. The initial structure should then be subjected to geometry optimization to find the most stable conformation (a minimum on the potential energy surface).

Computational Method Selection

Density Functional Theory (DFT) is a robust and widely used method for calculating the electronic structure of organic molecules.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for this class of compounds, demonstrating a good balance between accuracy and computational cost.[1][2][3][4]

-

Basis Set: A Pople-style basis set such as 6-31G(d) or a more flexible one like 6-311++G(d,p) is recommended. The inclusion of polarization functions (d,p) is crucial for accurately describing the electronic distribution in aromatic systems. Diffuse functions (++) are beneficial for describing anions and excited states.[3][4]

Software and Execution